N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with an acetylamino-methoxyphenyl compound. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), resulting in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting cellular processes essential for cell division .
Comparison with Similar Compounds
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1-methyl-1H-indol-3-yl)propanamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another indole derivative with potent antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C21H23N3O3/c1-14(25)22-16-9-10-20(27-3)18(12-16)23-21(26)11-8-15-13-24(2)19-7-5-4-6-17(15)19/h4-7,9-10,12-13H,8,11H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
DGCBLPWISUARIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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